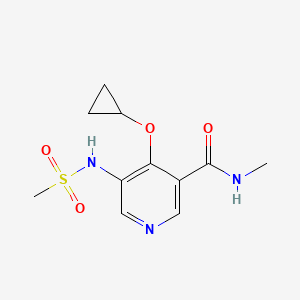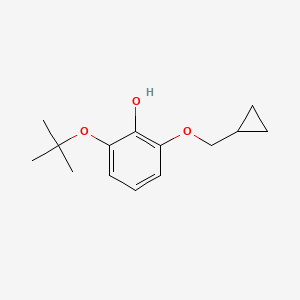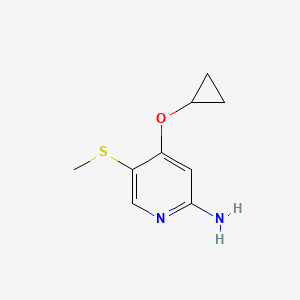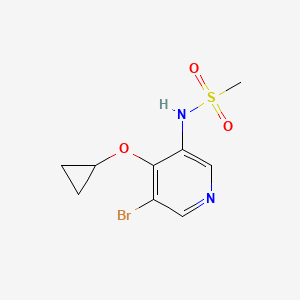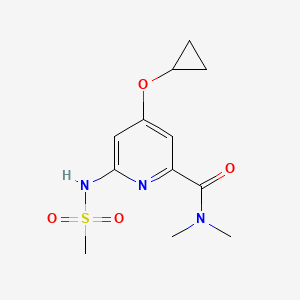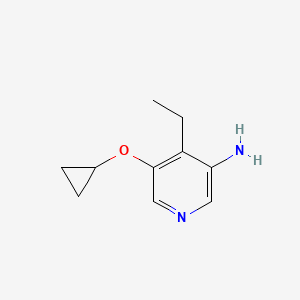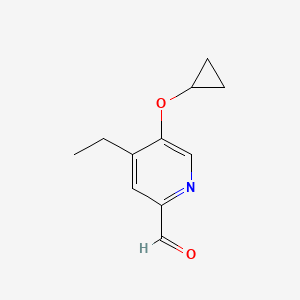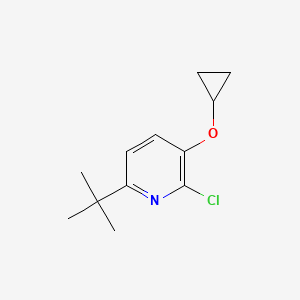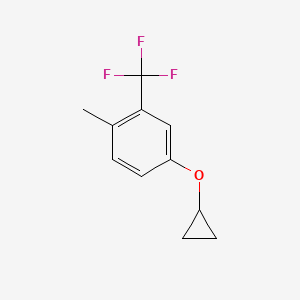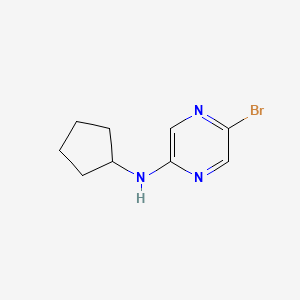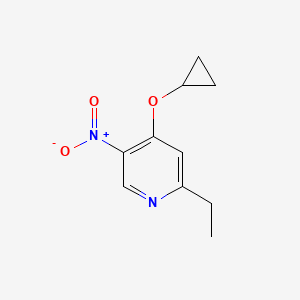
4-Cyclopropoxy-2-ethyl-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-ethyl-5-nitropyridine is an organic compound with the molecular formula C10H12N2O3 It belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-ethyl-5-nitropyridine typically involves the nitration of a suitable pyridine precursor. One common method involves the reaction of pyridine N-oxide with fuming nitric acid and concentrated sulfuric acid to form 4-nitropyridine N-oxide. This intermediate can then be further reacted with cyclopropyl chloride and ethyl bromide under appropriate conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process generally includes multiple steps, such as nitration, reduction, and substitution reactions, carried out under controlled conditions to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropoxy-2-ethyl-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed:
Reduction: 4-Cyclopropoxy-2-ethyl-5-aminopyridine.
Substitution: 4-Cyclopropoxy-2-ethyl-5-alkylaminopyridine.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-ethyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-ethyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
4-Nitropyridine: A precursor in the synthesis of 4-Cyclopropoxy-2-ethyl-5-nitropyridine.
2-Ethyl-5-nitropyridine: Shares structural similarities but lacks the cyclopropoxy group.
Uniqueness: this compound is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct chemical and biological properties compared to other nitropyridines.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-ethyl-5-nitropyridine |
InChI |
InChI=1S/C10H12N2O3/c1-2-7-5-10(15-8-3-4-8)9(6-11-7)12(13)14/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
GMLGPJOHOQOMFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=N1)[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


